ML604440

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

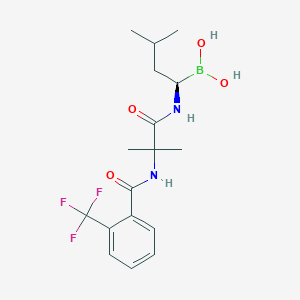

Structure

2D Structure

Properties

IUPAC Name |

[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZVDHGNHGNAI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML604440: A Technical Guide to its Mechanism of Action as a Selective Immunoproteasome Subunit LMP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML604440 is a specific, cell-permeable small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome. This document provides an in-depth technical overview of its mechanism of action, drawing upon key preclinical studies. While this compound demonstrates high selectivity for its target, its efficacy in modulating immune responses is most pronounced when used in combination with an inhibitor of the β5i (LMP7) subunit. This synergistic co-inhibition strategy has been shown to significantly impair MHC class I antigen presentation, reduce the secretion of pro-inflammatory cytokines, and modulate T helper cell differentiation. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of the Immunoproteasome Subunit β1i (LMP2)

The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). It plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, thereby initiating cytotoxic T lymphocyte (CTL) responses. The immunoproteasome's catalytic core contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5).

This compound is a dipeptide boronate that acts as a highly selective inhibitor of the chymotrypsin-like activity of the β1i (LMP2) subunit[1]. Its inhibitory action is central to its biological effects. However, studies have consistently shown that the inhibition of LMP2 alone by this compound has minimal impact on key immunological functions[1][2][3][4]. The therapeutic potential of targeting LMP2 with this compound is realized through a synergistic interaction when the β5i (LMP7) subunit is simultaneously inhibited.

Synergistic Effects of Co-inhibition of LMP2 and LMP7

The combination of this compound with an LMP7 inhibitor, such as PRN1126 or ONX-0914 (which inhibits both LMP7 and, with prolonged exposure, LMP2), leads to a significant potentiation of immunological effects that are not observed with either inhibitor alone[1][3]. This synergy is the cornerstone of the therapeutic rationale for using this compound.

Impairment of MHC Class I Antigen Presentation

Co-inhibition of LMP2 and LMP7 leads to a significant reduction in the surface expression of MHC class I molecules on splenocytes[1][3]. This suggests that the coordinated activity of both subunits is essential for the efficient generation of peptides for antigen presentation.

Reduction of Pro-inflammatory Cytokine Secretion

The simultaneous inhibition of LMP2 and LMP7 significantly reduces the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS)[1][3].

Modulation of T Helper Cell Differentiation

The differentiation of naïve CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells is a critical process in the pathogenesis of many autoimmune diseases. Co-inhibition of LMP2 and LMP7 has been shown to significantly reduce the differentiation of Th17 cells in vitro[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Cell Type | Treatment | Concentration | Duration | Effect | Reference |

| H-2Kb Surface Expression | Mouse Splenocytes | This compound | 300 nM | Overnight | No significant change | [5] |

| IL-6 Secretion | Mouse Splenocytes / Human PBMCs | This compound | 300 nM | 24 hours | No significant inhibition | [5] |

| Th17 Differentiation | Mouse CD4+ T cells | This compound | 300 nM | 3 days | No influence | [5] |

| Platelet Count | ITP Mice | This compound | 10 mg/kg | Once daily, 7 days | No significant improvement | [2] |

Table 1: Effects of this compound as a Monotherapy

| Parameter | Cell Type | Treatment | Concentration | Duration | Effect | Reference |

| H-2Kb Surface Expression | Mouse Splenocytes | This compound + PRN1126 | 300 nM each | Overnight | Significant reduction | [1][3] |

| IL-6 Secretion | Mouse Splenocytes / Human PBMCs | This compound + PRN1126 | 300 nM each | 24 hours | Significant reduction | [1][3] |

| Th17 Differentiation | Mouse CD4+ T cells | This compound + PRN1126 | 300 nM each | 3 days | Significant reduction | [1][3] |

Table 2: Synergistic Effects of this compound in Combination with an LMP7 Inhibitor

Experimental Protocols

In Vitro Inhibition of LMP2

-

Cell Culture: Mouse splenocytes or human PBMCs are cultured in appropriate media.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture media to the final working concentration (e.g., 300 nM).

-

Treatment: Cells are incubated with this compound or a vehicle control (DMSO) for the specified duration.

-

Analysis: Following incubation, cells are harvested for downstream analysis, such as flow cytometry for surface marker expression or ELISA for cytokine quantification in the supernatant.

In Vivo Studies in a Mouse Model of Immune Thrombocytopenia (ITP)

-

Animal Model: A passive ITP model is induced in C57BL/6J mice via injection of an anti-platelet monoclonal antibody.

-

Inhibitor Formulation: For intraperitoneal injection, this compound is formulated in a vehicle solution, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dosing Regimen: Mice are treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 7 days).

-

Monitoring: Platelet counts are monitored regularly to assess the therapeutic effect.

T Helper Cell Differentiation Assay

-

Cell Isolation: CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Culture Conditions: Isolated CD4+ T cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of IL-6 and TGF-β.

-

Inhibitor Treatment: this compound, an LMP7 inhibitor, or the combination is added to the culture medium at the desired concentration.

-

Analysis: After a 3-day culture period, the percentage of IL-17A-producing CD4+ T cells is determined by intracellular cytokine staining and flow cytometry.

Visualizing the Mechanism and Workflows

Signaling Pathway of Immunoproteasome Inhibition

References

- 1. embopress.org [embopress.org]

- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

ML604440: A Technical Guide to a Selective Immunoproteasome Subunit LMP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML604440 is a specific and cell-permeable inhibitor of the proteasome subunit beta type-9 (PSMB9), also known as the large multifunctional peptidase 2 (LMP2) or β1i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and in other cells in response to inflammatory signals, playing a crucial role in processing antigens for presentation by MHC class I molecules. By selectively targeting the LMP2 subunit, this compound serves as a valuable tool for investigating the role of the immunoproteasome in immune responses and as a potential therapeutic agent in the context of autoimmune diseases.

Research has demonstrated that while this compound on its own has limited efficacy in certain autoimmune models, its true potential is unlocked when used in combination with inhibitors of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] This co-inhibition strategy leads to a synergistic effect, significantly impairing MHC class I cell surface expression, reducing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), and inhibiting the differentiation of T helper 17 (Th17) cells.[1][2][3] These findings underscore the importance of a multi-pronged approach to immunoproteasome inhibition for the effective treatment of autoimmune disorders.

Mechanism of Action

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, a process essential for maintaining cellular homeostasis. The immunoproteasome is an isoform of the constitutive proteasome where the standard catalytic subunits β1, β2, and β5 are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively. This alteration in subunit composition changes the proteolytic specificity of the proteasome, enhancing its ability to generate antigenic peptides that are subsequently presented on MHC class I molecules to cytotoxic T lymphocytes.

This compound exerts its function by specifically inhibiting the chymotrypsin-like activity of the LMP2 subunit. This inhibition disrupts the normal processing of intracellular antigens by the immunoproteasome. While inhibition of LMP2 alone may not be sufficient to broadly impact immune responses, its combination with an LMP7 inhibitor leads to a more comprehensive blockade of immunoproteasome function. This dual inhibition is believed to be more effective in modulating the adaptive immune response by altering the repertoire of peptides presented to T cells and by affecting cytokine signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the use of this compound in experimental settings.

| Parameter | Value | Context | Source |

| In Vitro Concentration | 300 nM | Treatment of mouse splenocytes and human PBMCs | [1][4][5] |

| In Vivo Dosage | 10 mg/kg | Intraperitoneal injection in mice, once daily | [3][4][6] |

| Effect on Platelet Count (alone) | No significant change | In a mouse model of Immune Thrombocytopenia (ITP) | [3][6] |

| Combined Effect with LMP7 Inhibitor on IL-6 Secretion | Significant reduction | LPS-stimulated mouse splenocytes and human PBMCs | [7] |

| Combined Effect with LMP7 Inhibitor on MHC Class I Expression | Significant reduction | Mouse splenocytes | [5] |

| Combined Effect with LMP7 Inhibitor on Th17 Differentiation | Significant reduction | In vitro differentiated mouse CD4+ T cells |

Experimental Protocols

Immunoproteasome Activity Assay

This protocol is designed to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells or tissues of interest

-

20S Immunoproteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)[2]

-

Fluorogenic substrate for LMP2 (e.g., Ac-PAL-AMC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 380/460 nm)

Procedure:

-

Lysate Preparation:

-

For cultured cells, wash 1x10^6 cells with ice-cold PBS and resuspend in 100 µl of 20S IP Assay Buffer.

-

For tissues, homogenize ~10 mg of tissue in 100 µl of 20S IP Assay Buffer on ice.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysate using a Bradford assay.

-

-

Assay Setup:

-

Prepare a standard curve using free AMC.

-

In a 96-well plate, add 1-50 µl of cell lysate to wells.

-

For inhibitor wells, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at 37°C.

-

Prepare a Reaction Mix containing 20S IP Assay Buffer and the fluorogenic substrate (final concentration typically 10-50 µM).

-

-

Measurement:

-

Add the Reaction Mix to all wells to a final volume of 100 µl.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Record the fluorescence in kinetic mode every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.

-

Use the AMC standard curve to convert the rate to pmol/min.

-

Normalize the activity to the amount of protein in the lysate (pmol/min/mg).

-

IL-6 Secretion Assay (ELISA)

This protocol measures the amount of IL-6 secreted into the cell culture supernatant following stimulation.

Materials:

-

Mouse splenocytes or human PBMCs (Peripheral Blood Mononuclear Cells)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and an LMP7 inhibitor (e.g., PRN1126)

-

Human or Mouse IL-6 ELISA kit

-

96-well plate for cell culture

-

Microplate reader for absorbance measurement

Procedure:

-

Cell Culture and Treatment:

-

Plate splenocytes or PBMCs at a density of 1x10^6 cells/ml in a 96-well plate.

-

Pre-incubate the cells with this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.[7]

-

-

Sample Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA:

-

Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody against IL-6.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

MHC Class I Surface Expression (Flow Cytometry)

This protocol quantifies the level of MHC Class I molecules on the cell surface.

Materials:

-

Mouse splenocytes

-

This compound and an LMP7 inhibitor

-

Fluorescently conjugated anti-mouse H-2K^b antibody (or other relevant MHC class I antibody)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture splenocytes overnight with this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination.[5]

-

-

Staining:

-

Harvest the cells and wash them with cold FACS buffer.

-

Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Incubate the cells with the anti-H-2K^b antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on live, single cells.

-

Analyze the median fluorescence intensity (MFI) of the H-2K^b staining to quantify the level of MHC class I surface expression.

-

In Vitro Th17 Differentiation

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of IL-17A production.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen

-

96-well plate coated with anti-CD3 and anti-CD28 antibodies

-

Th17 polarizing cytokines (e.g., IL-6, TGF-β, anti-IL-4, anti-IFN-γ)

-

This compound and an LMP7 inhibitor

-

Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)

-

Fluorescently conjugated antibodies against CD4 and IL-17A

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

T Cell Differentiation:

-

Culture naive CD4+ T cells in the antibody-coated plate with Th17 polarizing cytokines for 3-5 days.[6]

-

Include this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination in the culture medium.

-

-

Restimulation and Intracellular Staining:

-

Restimulate the differentiated T cells with the cell stimulation cocktail and protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular IL-17A with the fluorescently conjugated antibody.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on CD4+ T cells and determine the percentage of cells that are positive for IL-17A.

-

Mandatory Visualizations

Signaling and Experimental Diagrams

Caption: Mechanism of this compound action on the immunoproteasome pathway.

Caption: Workflow for assessing this compound's effects in vitro.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

ML604440: A Technical Guide to a Selective Immunoproteasome Subunit LMP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML604440 is a potent, cell-permeable, and specific inhibitor of the β1i (LMP2) subunit of the immunoproteasome. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and its application in biomedical research, particularly in the context of autoimmune diseases. The document details experimental protocols and presents key data in a structured format to facilitate its use in drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name (R)-(3-methyl-1-(2-methyl-2-(2-(trifluoromethyl)benzamido)propanamido)butyl)boronic acid, is a dipeptide boronate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C17H24BF3N2O4 | [2][3][4] |

| Molecular Weight | 388.19 g/mol | [2][3][4] |

| IUPAC Name | (R)-(3-methyl-1-(2-methyl-2-(2-(trifluoromethyl)benzamido)propanamido)butyl)boronic acid | [1] |

| SMILES | CC(C)C--INVALID-LINK--NC(C(NC(C1=CC=CC=C1C(F)(F)F)=O)(C)C)=O | [4] |

| CAS Number | 1140517-08-3 | [2] |

| Appearance | Powder | [2] |

| Solubility | DMSO: 100 mg/mL (257.61 mM) (requires sonication) | [2] |

Mechanism of Action: Targeting the Immunoproteasome

This compound exerts its biological effects through the selective inhibition of the Low Molecular Mass Polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome.[2][4] The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ).[5] It plays a critical role in processing proteins for antigen presentation on MHC class I molecules and in the regulation of inflammatory signaling pathways.[3]

Unlike the constitutive proteasome, the immunoproteasome contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5, respectively).[5] this compound's specificity for LMP2 allows for the targeted modulation of immunoproteasome activity without affecting the function of the constitutive proteasome, which is essential for general protein homeostasis in all cells.

Role in the NF-κB Signaling Pathway

The proteasome is a key regulator of the canonical NF-κB signaling pathway by mediating the degradation of the inhibitory protein IκBα. This degradation allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] The immunoproteasome, including the LMP2 subunit, is involved in this process, particularly in immune cells. By inhibiting LMP2, this compound can modulate the activation of the NF-κB pathway, thereby influencing downstream inflammatory responses.

Caption: Role of the Immunoproteasome and this compound in the NF-κB Signaling Pathway.

Biological Activity and Therapeutic Potential

Research has demonstrated that while the inhibition of LMP2 by this compound alone may have limited effects on certain immune functions, its co-inhibition with the LMP7 subunit shows significant synergistic effects in ameliorating autoimmune disease models.[8] This combination therapy has been shown to impair MHC class I cell surface expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and inhibit the differentiation of pathogenic T helper 17 (Th17) cells.[8]

These findings suggest that a dual blockade of LMP2 and LMP7 is a promising therapeutic strategy for autoimmune disorders like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and experimental colitis.[8]

Experimental Protocols

In Vitro Immunoproteasome Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the LMP2 subunit of the immunoproteasome in cell lysates.

Materials:

-

Cells expressing immunoproteasomes (e.g., IFN-γ stimulated cell lines or immune cells)

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, with protease inhibitors)

-

This compound stock solution (in DMSO)

-

LMP2-specific fluorogenic substrate (e.g., Ac-PAL-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density. For induced expression, treat with IFN-γ (e.g., 500 U/ml) for 48 hours.

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Inhibition Assay:

-

In a 96-well black microplate, add varying concentrations of this compound (e.g., in a serial dilution) to the wells. Include a DMSO vehicle control.

-

Add a fixed amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

-

Pre-incubate the inhibitor and lysate mixture for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the LMP2-specific fluorogenic substrate (e.g., to a final concentration of 10-50 µM).

-

Immediately measure the fluorescence kinetics in a plate reader (e.g., Ex/Em = 380/460 nm) at 37°C for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Administration in a Mouse Model of EAE

This protocol provides a general workflow for the in vivo administration of this compound in an EAE mouse model and subsequent analysis of immune cell populations.

Caption: Workflow for in vivo studies of this compound in an EAE mouse model.

Procedure:

-

EAE Induction: Induce EAE in susceptible mice (e.g., C57BL/6) using standard protocols, such as immunization with MOG35-55 peptide in Complete Freund's Adjuvant followed by pertussis toxin injections.[9]

-

Drug Administration:

-

Monitoring and Tissue Collection:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

At the peak of the disease or a specified endpoint, euthanize the mice and harvest tissues such as the spleen and central nervous system (brain and spinal cord).

-

-

Flow Cytometry Analysis:

-

Prepare single-cell suspensions from the harvested tissues.

-

Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations, particularly T cell subsets (e.g., CD4+, CD8+, Th1, Th17).

-

Acquire data on a flow cytometer and analyze the results to assess the effect of this compound on immune cell infiltration and differentiation.

-

Flow Cytometry Gating Strategy for T Cells in EAE

The following diagram illustrates a representative gating strategy for identifying T cell populations from the CNS of EAE mice.

Caption: Gating strategy for analyzing T cell subsets in EAE mouse models.

Summary of Quantitative Data

Conclusion

This compound is a valuable research tool for investigating the role of the immunoproteasome, specifically the LMP2 subunit, in health and disease. Its selectivity offers a targeted approach to modulate immune responses, and its efficacy in preclinical models of autoimmune diseases, particularly in combination with LMP7 inhibitors, highlights its therapeutic potential. The experimental protocols and data presented in this guide are intended to support further research and development of this compound and related compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Frontiers | The immunoproteasome and viral infection: a complex regulator of inflammation [frontiersin.org]

- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocytogen.com [biocytogen.com]

- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

No Publicly Available Data for ML640440: Target Selectivity Profile Cannot Be Generated

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no public information is available for a compound designated as ML640440. Consequently, the requested in-depth technical guide or whitepaper on its target selectivity profile cannot be produced.

The core requirements for this request, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, are entirely dependent on the existence of foundational research and published data for the specified compound. Without any accessible information on ML640440, it is impossible to fulfill these requirements.

Initial and subsequent searches for "ML640440" and related terms such as "mechanism of action," "kinase profiling," and "biochemical assays" yielded no relevant results. The search did not identify any registered compound, research chemical, or drug candidate with this identifier.

It is possible that "ML640440" may be an internal development code not yet disclosed in public forums, a misidentified designation, or a compound that has not been the subject of published scientific research. Without further clarification or an alternative identifier, a detailed technical analysis of its biological activity and selectivity remains unattainable.

understanding the role of LMP2 inhibition by ML604440

An In-Depth Technical Guide to the Role of LMP2 Inhibition by ML604440

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific, cell-permeable small molecule inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2), also known as the β1i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is inducible in other cells by inflammatory cytokines. It plays a crucial role in processing proteins into peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the immune response. While initial research focused on the role of individual immunoproteasome subunits, emerging evidence strongly indicates that the therapeutic potential of targeting this complex in autoimmune diseases is most effectively realized through the co-inhibition of both LMP2 and the LMP7 (β5i) subunit. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects as a standalone inhibitor, and its synergistic role when combined with LMP7 inhibition.

The Immunoproteasome and the Role of LMP2

The 26S proteasome is the primary non-lysosomal protease in eukaryotic cells, responsible for degrading ubiquitinated proteins. In response to inflammatory signals, such as interferon-gamma (IFN-γ), the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). This altered composition modifies the proteolytic activity of the proteasome, enhancing its ability to generate peptides that bind optimally to MHC class I molecules for presentation to cytotoxic T lymphocytes (CTLs).[1][2]

LMP2 is encoded within the MHC gene cluster and its incorporation into the proteasome is implicated in altering the cleavage specificity to favor the production of antigenic peptides.[1] However, the precise and independent role of LMP2 in antigen presentation has been a subject of debate, with some studies indicating that it is not absolutely required for efficient antigen presentation.[3]

This compound: A Specific LMP2 Inhibitor

This compound is a peptide boronate compound designed as a selective and cell-permeable inhibitor of the LMP2 subunit.[4][5] Its specificity allows for the targeted investigation of the biological functions of LMP2.

Mechanism of Action

This compound acts by selectively binding to the active site of the LMP2 subunit, thereby inhibiting its proteolytic activity. This alters the repertoire of peptides generated by the immunoproteasome, which can in turn modulate the adaptive immune response.[2]

The Limited Efficacy of LMP2 Inhibition Alone

A significant body of research demonstrates that the selective inhibition of LMP2 by this compound has minimal impact on key immunological outcomes in isolation. In vitro studies using this compound at concentrations up to 300 nM showed no significant effect on:

-

MHC class I (H-2Kb) surface expression on splenocytes.[4][5]

-

Interleukin-6 (IL-6) secretion from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[4][5]

-

The differentiation of naive CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[4][5]

Similarly, in vivo studies using this compound at a dose of 10 mg/kg daily in a mouse model of immune thrombocytopenia (ITP) showed no significant improvement in platelet counts.[6][7]

The Synergistic Effect of Co-inhibiting LMP2 and LMP7

The key finding in the study of immunoproteasome inhibitors for autoimmune diseases is the synergistic and potent effect of co-inhibiting both the LMP2 and LMP7 subunits.[5][8] While LMP7-selective inhibitors like PRN1126 have limited effects on their own, their combination with LMP2 inhibitors such as this compound, or the use of a dual inhibitor like ONX 0914, leads to significant anti-inflammatory and immunomodulatory effects.[5][9]

This co-inhibition is required to:

-

Significantly reduce the secretion of pro-inflammatory cytokines like IL-6. [5][9]

-

Inhibit the differentiation of naive T helper cells into Th17 and Th1 cells. [5][6]

-

Ameliorate disease in preclinical models of colitis, experimental autoimmune encephalomyelitis (EAE), and ITP. [5][6][10]

Quantitative Data

Table 1: In Vitro Potency of a Selective LMP2 Inhibitor (KZR-504)

| Proteasome Subunit | IC50 (nM) |

| LMP2 (β1i) | 29 |

| LMP7 (β5i) | >10,000 |

| MECL-1 (β2i) | 1,400 |

| β1c | 1,500 |

| β2c | >10,000 |

| β5c | >10,000 |

| Data adapted from a study on KZR-504, a highly selective LMP2 inhibitor. |

Table 2: Standard Experimental Concentrations of this compound

| Experimental System | Concentration/Dose | Reference(s) |

| In Vitro Cell-Based Assays | 300 nM | [4][5] |

| In Vivo Mouse Models (ITP) | 10 mg/kg (daily, i.p.) | [6][7] |

Experimental Protocols

In Vitro IL-6 Secretion Assay

This protocol describes the assessment of the effect of this compound on pro-inflammatory cytokine secretion from immune cells.

Methodology:

-

Cell Isolation: Isolate splenocytes from C57BL/6 mice or PBMCs from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Plate the cells in a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/mL).

-

Inhibitor Treatment: Pre-incubate the cells with this compound (300 nM), an LMP7 inhibitor (e.g., PRN1126 at 300 nM), the combination of both, or DMSO as a vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at an appropriate concentration (e.g., 1 µg/mL) and incubate overnight at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

In Vitro Th17 Differentiation Assay

This protocol outlines the procedure to assess the impact of LMP2 inhibition on the differentiation of naive T cells into Th17 cells.

Methodology:

-

T Cell Isolation: Isolate naive CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T cells under Th17-polarizing conditions. This typically includes plating on anti-CD3/CD28 antibody-coated plates in the presence of a cytokine cocktail containing IL-6, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Inhibitor Treatment: Add this compound (300 nM), an LMP7 inhibitor, the combination of both, or DMSO to the cultures at the time of plating.

-

Incubation: Culture the cells for 3-5 days.

-

Restimulation and Staining: Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Flow Cytometry: Perform intracellular staining for the transcription factor RORγt and the cytokine IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

In Vivo Murine Model of Autoimmunity (EAE)

This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

Methodology:

-

Disease Induction: Induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound alone (e.g., 10 mg/kg), LMP7 inhibitor alone, and the combination of this compound and the LMP7 inhibitor.

-

Dosing: Administer the inhibitors via an appropriate route (e.g., intraperitoneal or subcutaneous injection) on a predetermined schedule (e.g., daily or three times a week) starting at the onset of clinical signs.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).

-

Histological and Immunological Analysis: At the end of the study, harvest tissues (e.g., spinal cord, brain, lymph nodes) for histological analysis of inflammation and demyelination, and for immunological analysis of infiltrating T cells and cytokine production.

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the specific roles of the LMP2 subunit of the immunoproteasome. While research has conclusively shown that inhibiting LMP2 alone is insufficient to produce significant therapeutic effects in the context of autoimmunity, its role as a synergistic partner in combination with LMP7 inhibition is critical. The requirement for dual LMP2/LMP7 blockade to impair antigen presentation, reduce inflammatory cytokine production, and suppress pathogenic T cell differentiation provides a clear therapeutic rationale. These findings are pivotal for the design of next-generation immunoproteasome inhibitors, suggesting that dual- or pan-inhibitors may offer superior efficacy for the treatment of autoimmune and inflammatory diseases. Future research should continue to explore the precise molecular mechanisms underlying this synergistic relationship and expand the evaluation of dual-inhibition strategies in a broader range of disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kezarlifesciences.com [kezarlifesciences.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Th17 differentiation assay - % Th17 & IL-17A production | ULTRA-DD [ultra-dd.org]

- 5. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 8. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. antbioinc.com [antbioinc.com]

ML604440 as a Selective Probe for Immunoproteasome Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome (iP) is a specialized isoform of the proteasome complex critical to immune surveillance and response. Understanding the distinct roles of its catalytic subunits—LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—is paramount for developing targeted therapeutics for autoimmune diseases and cancer. ML604440 is a specific, cell-permeable peptide boronic acid inhibitor of the LMP2 (PSMB9) subunit.[1][2][3] This technical guide details the use of this compound as a molecular probe to dissect the function of the LMP2 subunit. It provides a summary of its quantitative properties, detailed experimental protocols, and logical frameworks for its application, particularly in the context of synergistic co-inhibition studies, which have revealed that targeting both LMP2 and LMP7 is often required to elicit a significant biological response.[3][4]

Introduction to the Immunoproteasome

In eukaryotic cells, the 26S proteasome is the primary machinery for non-lysosomal protein degradation.[4] The catalytic core, known as the 20S proteasome, contains three standard active subunits: β1c, β2c, and β5c.[5] In hematopoietic cells, or other cells stimulated by inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), these standard subunits are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.[3][4] This specialized complex exhibits altered proteolytic activity, enhancing the generation of peptides for presentation on MHC class I molecules, thereby shaping the adaptive immune response.[3] The immunoproteasome is also implicated in cytokine production and T-helper cell differentiation, making it a key therapeutic target.[3]

Profile of this compound

This compound is a fluorinated derivative of the proteasome inhibitor bortezomib, designed for high selectivity towards the LMP2 (β1i) subunit of the immunoproteasome.[3] Its specificity allows researchers to investigate the precise contribution of LMP2's trypsin-like activity to various cellular processes.

-

Chemical Class: Dipeptide Boronic Acid Inhibitor.[3]

-

Mechanism of Action: Specific and reversible (boronic acid) inhibitor of the PSMB9 (LMP2/β1i) catalytic subunit.[1]

-

Permeability: Cell-permeable, allowing for use in both in vitro cell culture and in vivo models.[2]

Quantitative Data and Working Concentrations

While specific IC50 values for this compound are not consistently reported across the literature, its effective concentrations in various experimental settings provide a reliable guide for its use. The following table summarizes these parameters.

| Parameter | Value | System | Application / Notes | Reference |

| In Vitro Concentration | 300 nM | Murine Splenocytes, Human PBMCs | Used for assays measuring IL-6 secretion, MHC-I surface expression, and T-cell differentiation. Often used in overnight or multi-day incubations. | [2][3][4] |

| In Vivo Dosage | 10 mg/kg | C57BL/6J Mice | Administered once daily via intraperitoneal injection for 7 days in an immune thrombocytopenia (ITP) model. This dose was confirmed to inhibit LMP2 in vivo. | [2][4] |

Key Experimental Protocols

The following protocols are adapted from published studies and provide a framework for using this compound as a probe.

In Vivo Administration in Murine Models

This protocol is designed for studying the effects of LMP2 inhibition in mouse models of autoimmune disease.

-

Preparation of Dosing Solution:

-

For a 2.5 mg/mL solution, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[2]

-

Take 100 µL of the DMSO stock and add it to 400 µL of PEG300, mixing thoroughly.[2]

-

Add 50 µL of Tween-80 and mix again.[2]

-

Add 450 µL of saline to bring the final volume to 1 mL.[2]

-

Alternative simple dilution: Dilute this compound in PBS containing 5% polyethylene glycol (PEG-400).[4]

-

-

Administration:

-

Pharmacodynamic Assessment:

-

To confirm target engagement, tissues of interest (e.g., spleen) can be harvested post-treatment.

-

Splenocytes can be isolated, and inhibition of LMP2 can be assessed using activity-based probes or by observing mobility shifts of the subunit on a Western blot.[4]

-

In Vitro T-Cell Activation and Differentiation Assay

This protocol is used to assess the role of LMP2 in T-cell function.

-

Cell Preparation:

-

Inhibitor Pre-incubation:

-

Resuspend PBMCs at 1 x 10^6 cells/mL in appropriate culture media.

-

Pre-incubate the cells with 300 nM this compound (or DMSO as a vehicle control) for 2 hours at 37°C.[4]

-

-

T-Cell Stimulation:

-

Analysis:

In Vitro Cytokine Secretion Assay

This protocol measures the impact of LMP2 inhibition on the production of inflammatory cytokines.

-

Cell Preparation:

-

Isolate murine splenocytes or human PBMCs.

-

-

Treatment and Stimulation:

-

Analysis:

-

Centrifuge the plates to pellet the cells and collect the supernatant.

-

Measure the concentration of IL-6 (or other cytokines) in the supernatant using a standard ELISA kit.[3]

-

Visualizing Pathways and Experimental Logic

Immunoproteasome Induction and Downstream Effects

The immunoproteasome is an inducible complex with key roles in shaping adaptive and inflammatory immune responses. Inflammatory signals trigger the replacement of constitutive proteasome subunits with their immuno-counterparts, leading to the processing of antigens for MHC-I presentation and the regulation of cytokine pathways that influence T-cell differentiation.

Caption: Induction and function of the immunoproteasome.

The Critical Logic of LMP2 and LMP7 Co-Inhibition

A key finding from studies using this compound is that inhibition of the LMP2 subunit alone is often insufficient to produce a significant anti-inflammatory effect.[3][4] A robust therapeutic outcome in models of autoimmunity is only achieved when LMP2 and LMP7 are inhibited simultaneously.[3] This suggests a synergistic or cooperative function between these two subunits. This compound is therefore an essential tool to demonstrate this principle, as it allows for the specific, titratable inhibition of LMP2 in combination with an LMP7-specific inhibitor.

Caption: Synergistic effect of co-inhibiting LMP2 and LMP7.

General Experimental Workflow

Using this compound as a probe typically follows a standard workflow, from hypothesis to data interpretation, often centered around comparing its effects alone versus in combination with other inhibitors.

Caption: Workflow for probing LMP2 function with this compound.

Conclusion

This compound is a powerful and selective chemical probe for the immunoproteasome subunit LMP2. While its application as a standalone inhibitor often yields limited effects in complex cellular systems, its true utility is realized when used to dissect the synergistic interplay between different immunoproteasome subunits.[3] Studies combining this compound with LMP7-specific inhibitors have been pivotal in establishing the requirement of dual-subunit inhibition for blocking autoimmune pathways.[3][7] This technical guide provides the foundational data and protocols for researchers to effectively employ this compound to explore the nuanced biology of the immunoproteasome and accelerate the development of next-generation immunomodulatory therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of ML604440 in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML604440 is a specific and cell-permeable small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and is induced by inflammatory cytokines. It plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, thereby shaping the adaptive immune response. Additionally, the immunoproteasome is implicated in cytokine production and the differentiation of T helper cells. This guide provides an in-depth overview of the biological activity of this compound in immune cells, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound selectively targets the LMP2 subunit of the immunoproteasome. However, extensive research has demonstrated that the sole inhibition of LMP2 by this compound has limited functional consequences on major immune cell activities.[1][2][3] A significant immunomodulatory effect is typically observed only when LMP2 inhibition is combined with the inhibition of the LMP7 (β5i) subunit.[3][4][5] This co-inhibition appears to be synergistic and is required to effectively impair downstream processes such as MHC class I antigen presentation, pro-inflammatory cytokine secretion, and T helper cell differentiation.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature.

Table 1: In Vitro Effects of this compound on T-Cell Activation and Differentiation

| Cell Type | Treatment | Concentration | Duration | Measured Parameter | Result | Reference |

| Human PBMCs from ITP patients | This compound | 300 nM | 72 hours | CD25 expression on CD4+ T cells | No significant effect | [1][2] |

| Human PBMCs from ITP patients | This compound | 300 nM | 10 hours | CD69 expression on CD4+ T cells | No significant effect | [1][2] |

| Mouse CD4+ T cells | This compound | 300 nM | 3 days | Th17 differentiation (IL-17A production) | No significant influence | [3][7] |

| Human CD4+ T cells from ITP patients | This compound | 300 nM | 3 days | Th1 polarization (IFN-γ production) | No significant influence | [2] |

Table 2: In Vitro Effects of this compound on Cytokine Secretion and Antigen Presentation

| Cell Type | Treatment | Concentration | Duration | Measured Parameter | Result | Reference |

| Mouse Splenocytes | This compound | 300 nM | 24 hours | IL-6 secretion | No significant inhibition | [5][7] |

| Human PBMCs | This compound | 300 nM | 24 hours | IL-6 secretion | No significant inhibition | [7] |

| Mouse Splenocytes (wt or LMP7-deficient) | This compound | 300 nM | Overnight | H-2Kb surface expression | No influence | [7] |

Table 3: In Vivo Effects of this compound

| Animal Model | Treatment Protocol | Measured Parameter | Result | Reference |

| Passive Immune Thrombocytopenia (ITP) Mouse Model | 10 mg/kg this compound, daily intraperitoneal injection for 7 days | Platelet counts | No significant changes | [1][2][7] |

Experimental Protocols

In Vitro T-Cell Activation Assay

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

Treatment: Seed PBMCs at a desired density and pre-incubate with this compound (e.g., 300 nM) or vehicle control (e.g., 0.3% DMSO) for a specified time.

-

Stimulation: Co-stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubation: Culture the cells for 10 hours to assess early activation markers (e.g., CD69) or for 72 hours for later activation markers (e.g., CD25).

-

Analysis: Harvest cells, stain with fluorescently labeled antibodies against CD4 and the activation marker of interest, and analyze by flow cytometry.[1][2]

In Vitro Th17 Differentiation Assay

-

Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

-

Culture Setup: Culture the isolated CD4+ T cells in the presence of Th17-polarizing cytokines, such as TGF-β and IL-6. Include neutralizing antibodies against IL-4 and IFN-γ to prevent differentiation into other T helper subsets.

-

Treatment: Add this compound (e.g., 300 nM), a combination of inhibitors, or vehicle control to the cultures at the time of stimulation with anti-CD3/CD28 antibodies.

-

Incubation: Culture for 3 days to allow for differentiation.

-

Restimulation and Staining: Restimulate the cells for a short period (e.g., 4-5 hours) with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Analysis: Perform intracellular cytokine staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.[3]

In Vivo Administration in a Mouse Model

-

Inhibitor Formulation: Prepare this compound for injection by diluting it in a vehicle solution. One described formulation consists of Phosphate-Buffered Saline (PBS) with 5% polyethylene glycol (PEG-400) and 1% Tween-80.[1][2] Another formulation involves dissolving a DMSO stock in PEG300, followed by the addition of Tween-80 and saline.[7]

-

Administration: Administer the formulated this compound to mice via intraperitoneal injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., once daily).[1][2][7]

-

Monitoring: Monitor the animals for the desired experimental endpoints, such as changes in platelet counts in an ITP model.

Signaling Pathways and Experimental Workflows

The Role of the Immunoproteasome in T-Cell Function

The following diagram illustrates the central role of the immunoproteasome in processing antigens for MHC class I presentation and influencing T helper cell differentiation. It highlights that significant downstream effects are primarily achieved through the dual inhibition of both LMP7 and LMP2 subunits.

Caption: Immunoproteasome pathway and points of inhibition.

Experimental Workflow for Assessing T-Cell Differentiation

The diagram below outlines a typical experimental workflow to evaluate the impact of this compound on the differentiation of T helper cells in vitro.

Caption: Workflow for in vitro T helper cell differentiation assay.

Conclusion

This compound is a valuable research tool for probing the specific function of the LMP2 subunit of the immunoproteasome. The available data strongly indicate that its biological activity in immune cells is most profound when used in combination with an LMP7 inhibitor. On its own, this compound demonstrates minimal impact on key immunomodulatory readouts such as T-cell activation, Th17 differentiation, and IL-6 secretion. This characteristic underscores the cooperative functionality of the immunoproteasome's catalytic subunits and suggests that therapeutic strategies aimed at modulating immunoproteasome activity in the context of autoimmune diseases may be more effective when targeting multiple subunits simultaneously. Future research should continue to explore the synergistic interplay between LMP2 and other proteasomal subunits to fully elucidate the immunoproteasome's role in health and disease.

References

- 1. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. embopress.org [embopress.org]

- 6. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Synergistic Role of ML604440 in Autoimmune Disease: A Technical Guide to a Dual-Inhibitor Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism and application of ML604440, a selective inhibitor of the immunoproteasome subunit LMP2 (low molecular mass polypeptide 2), in the context of autoimmune disease research. While this compound alone demonstrates limited therapeutic efficacy, its true potential emerges when used in a synergistic combination with an LMP7 inhibitor. This dual-inhibition strategy has shown significant promise in preclinical models of various autoimmune disorders by modulating key inflammatory pathways.

Core Concept: The Immunoproteasome in Autoimmunity

In response to inflammatory signals, such as those mediated by interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), hematopoietic cells express a specialized form of the proteasome known as the immunoproteasome.[1][2][3] This complex plays a crucial role in processing proteins for antigen presentation and is involved in critical immune functions, including T-cell expansion, cytokine production, and T-helper cell differentiation.[4] The immunoproteasome is comprised of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1][2][5] Dysregulation of immunoproteasome activity has been implicated in the pathogenesis of several autoimmune diseases.[4][6]

This compound is a peptide boronate inhibitor highly selective for the LMP2 subunit of the immunoproteasome.[1][5] However, research has consistently shown that inhibiting LMP2 alone is insufficient to significantly impact the course of autoimmune disease models.[1][3][5][7]

The Power of Co-Inhibition: this compound and LMP7 Inhibition

A paradigm shift in the therapeutic application of this compound occurred with the discovery that its co-administration with an LMP7 inhibitor results in a potent anti-inflammatory effect. This synergistic action has been demonstrated to ameliorate disease in models of experimental colitis, experimental autoimmune encephalomyelitis (EAE), and immune thrombocytopenia (ITP).[1][2][5][8] The co-inhibition of LMP2 and LMP7 impairs several key immunological processes that drive autoimmunity.[1][5][8][9]

Key Pathological Processes Modulated by LMP2 and LMP7 Co-Inhibition:

-

Reduced MHC Class I Surface Expression: Co-inhibition of LMP2 and LMP7 leads to a decrease in the presentation of antigens on the cell surface via MHC class I molecules.[1][5]

-

Decreased IL-6 Secretion: The production of the pro-inflammatory cytokine Interleukin-6 (IL-6) is significantly reduced.[1][5][8][9]

-

Impaired Th17 Differentiation: The differentiation of naïve T-helper cells into pathogenic Th17 cells, which are central to many autoimmune diseases, is hindered.[1][5][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound.

| In Vivo Murine Model Data | |

| Compound | This compound |

| Dose | 10 mg/kg |

| Administration Route | Not explicitly stated, but prepared for in vivo use.[3][7] |

| Vehicle | PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80.[3][7] |

| Animal Model | Passive murine Immune Thrombocytopenia (ITP) model.[3][7] |

| Outcome | No significant improvement in platelet counts compared to vehicle-treated mice.[3][7][10] |

| In Vitro Cellular Assay Data | |

| Compound | This compound |

| Target | LMP2 subunit of the immunoproteasome.[2][7] |

| Effect on MHC-I Surface Expression (alone) | No significant effect.[1][3][7] |

| Effect on Cytokine Release (alone) | No significant effect.[1][3][7] |

| Effect on Th17 Differentiation (alone) | No significant effect.[1][3][7] |

| Effect on T-cell Activation (alone) | Does not affect the activation or differentiation of Th cells.[3] |

| Combined with LMP7 Inhibitor (e.g., PRN1126) | Impairs MHC class I cell surface expression, IL-6 secretion, and differentiation of naïve T helper cells to Th17 cells.[1][5][8][9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of LMP2/LMP7 Co-Inhibition in Autoimmunity

Caption: Co-inhibition of LMP2 and LMP7 subunits of the immunoproteasome.

Experimental Workflow for In Vitro Co-Inhibition Studies

Caption: A generalized workflow for in vitro immunoproteasome co-inhibition assays.

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Studies

For In Vitro Experiments:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.[3][7]

-

When preparing for experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (e.g., 0.3%) to avoid solvent-induced cellular toxicity.[3][7]

For In Vivo Murine Experiments:

-

Immediately before use, dilute this compound in a vehicle solution of Phosphate-Buffered Saline (PBS) containing 5% polyethylene glycol (PEG-400) and 1% Tween-80.[3][7]

-

The final concentration should be calculated to deliver a dose of 10 mg/kg to the animals.[3][7]

In Vitro IL-6 Secretion Assay

-

Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.[1]

-

Incubate the cells in a suitable culture medium.

-

Treat the cells with this compound, an LMP7 inhibitor, a combination of both, or DMSO as a vehicle control.[1]

-

Stimulate the cells with 3 µg/ml Lipopolysaccharide (LPS).[1]

-

Incubate the cells at 37°C for 20 hours.[1]

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[1]

T-Cell Activation and Differentiation Assay

-

Co-stimulate the PBMCs with anti-CD3/CD28 antibodies in the presence or absence of this compound, an LMP7 inhibitor (such as ONX-0914), or a combination.[3][7]

-

For T-cell activation marker analysis (e.g., CD69), incubate for 10 hours.[3][7]

-

For analysis of other activation markers (e.g., CD25) or for differentiation assays, incubate for 72 hours.[3][7]

-

Analyze the expression of cell surface markers (e.g., CD4, CD69, CD25) and intracellular cytokines (indicative of Th1 or Th17 differentiation) by flow cytometry.[3][7]

Conclusion

This compound, as a selective LMP2 inhibitor, is a valuable research tool for dissecting the role of the immunoproteasome in autoimmune and inflammatory responses. While its standalone therapeutic potential appears limited, the synergistic effect observed upon co-inhibition with an LMP7 inhibitor opens a promising avenue for the development of novel combination therapies for autoimmune diseases. This dual-inhibitor strategy effectively targets key pro-inflammatory pathways, offering a more comprehensive approach to modulating the pathogenic immune responses that underpin these complex disorders. Further research into optimizing the combination and dosage of LMP2 and LMP7 inhibitors is warranted to translate these preclinical findings into clinical applications.

References

- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 4. The immunoproteasome: a novel drug target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [kops.uni-konstanz.de]

- 10. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Efficacy Studies of ML604440: A Technical Whitepaper

Introduction: ML604440 is a cell-permeable dipeptide boronic acid that acts as a specific inhibitor of the large multifunctional protease 2 (LMP2), also known as the β1i subunit of the immunoproteasome.[1][2] The immunoproteasome is a variant of the constitutive proteasome found in hematopoietic cells and cells stimulated by inflammatory signals. Its distinct catalytic subunits, including LMP2, play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in the pathogenesis of various autoimmune diseases.[3][4] This technical guide summarizes the initial preclinical studies on the efficacy of this compound, detailing the experimental methodologies, presenting quantitative data, and illustrating the relevant biological pathways.

Core Findings: Limited Efficacy as a Monotherapy, Synergistic Effects in Combination

Initial studies have consistently demonstrated that this compound, when used as a standalone agent, exhibits limited therapeutic efficacy in preclinical models of autoimmune disorders.[4][5] For instance, in a murine model of immune thrombocytopenia (ITP), treatment with this compound alone did not lead to a significant improvement in platelet counts.[5][6] Similarly, in models of experimental colitis and experimental autoimmune encephalomyelitis (EAE), this compound monotherapy showed minimal effect.[3][4]

A critical finding from this early research is the synergistic and potent therapeutic effect achieved when this compound is combined with an inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1][3][4] This co-inhibition strategy has been shown to impair MHC class I surface expression, reduce the secretion of pro-inflammatory cytokines like IL-6, and modulate T-cell differentiation, particularly the development of T helper 17 (Th17) cells.[3][4] The compound ONX-0914, which inhibits both LMP2 and LMP7, has often been used to demonstrate the potential of this dual-inhibition approach, showing significant disease amelioration in autoimmune models where this compound alone was ineffective.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial efficacy studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| MHC Class I Surface Expression (H-2Kb) | Wild-type or LMP7-deficient mouse splenocytes | 300 nM (overnight) | No influence on surface expression. | [1] |

| IL-6 Secretion | Mouse splenocytes or human PBMCs | 300 nM (24h) | No significant inhibition of IL-6 secretion. | [1] |

| IL-17A-producing CD4+ T cells | Mouse CD4+ T cells | 300 nM (3 days) | No influence on the percentage of these cells. | [1] |

| Th1 Polarization | CD4+ T cells | Not specified | No influence on Th1 polarization. | [5] |

| Th17 Differentiation | Naïve T helper cells | 300 nM | No significant inhibition. | [4] |

| Phagocytic Capacity | Macrophages from ITP patients | 300 nM | No significant effect. | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Immune Thrombocytopenia (ITP)

| Treatment Group | Dosage and Administration | Key Finding | Reference |

| This compound | 10 mg/kg, intraperitoneal injection, once daily for 7 days | No significant improvement in platelet counts compared to vehicle-treated mice. | [1][5][6] |

| ONX-0914 (LMP2 and LMP7 inhibitor) | 10 mg/kg, intraperitoneal injection, daily | Increased the number of platelets. | [5][6] |

Experimental Protocols

Below are the detailed methodologies for key experiments cited in the initial studies of this compound.

1. In Vivo Immune Thrombocytopenia (ITP) Mouse Model

-

Objective: To assess the in vivo efficacy of this compound in a passive ITP mouse model.

-

Animal Model: Mice are immunized with a monoclonal rat anti-mouse CD41 platelet antibody to induce thrombocytopenia.

-

Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO).

-

Mice receive daily intraperitoneal injections of this compound at a dose of 10 mg/kg.

-

A control group receives injections of the vehicle alone.

-

A comparator group is treated with ONX-0914 (10 mg/kg, intraperitoneally) to assess the effect of dual LMP2/LMP7 inhibition.

-

-

Data Collection:

-

Whole blood samples (e.g., 5 µL) are collected from the vein of the lower extremities at specified time points (e.g., 24, 72, and 120 hours after immunization).

-

Blood is mixed with an anticoagulant solution.

-

Platelet counts are analyzed to determine the effect of the treatments.

-

-

Reference: [5]

2. In Vitro T-Cell Differentiation Assay

-

Objective: To evaluate the effect of this compound on the differentiation of T helper cells.

-

Cell Isolation: CD4+ T cells are magnetically sorted from mouse spleens.

-

Cell Culture and Treatment:

-

Purified CD4+ T cells are cultured in vitro under Th17-polarizing conditions.

-

Cells are treated with 300 nM this compound.

-

Control groups include cells treated with DMSO (vehicle), and for comparison, other inhibitors such as ONX-0914 (300 nM), PRN1126 (LMP7 inhibitor, 300 nM), and combinations thereof.

-

-

Analysis: After a defined period (e.g., 3 days), the percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.

-

Reference: [4]

3. In Vitro Cytokine Secretion Assay

-

Objective: To measure the impact of this compound on the secretion of the pro-inflammatory cytokine IL-6.

-

Cell Culture and Treatment:

-

Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) are incubated with 300 nM this compound.

-

Control and comparator groups are treated with DMSO, ONX-0914, PRN1126, and combinations of LMP2 and LMP7 inhibitors.

-

Cells are stimulated with lipopolysaccharide (LPS) overnight.

-

-

Analysis: The concentration of IL-6 in the cell culture supernatant is determined by ELISA.

-

Reference: [4]

Visualizations

Signaling Pathway: The Role of the Immunoproteasome and the Effect of Inhibitors

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: ML604440 in Experimental Colitis Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ML604440 is a selective inhibitor of the immunoproteasome subunit LMP2 (low molecular mass polypeptide 2), also known as β1i. The immunoproteasome is a variant of the constitutive proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production and T-cell differentiation. In the context of autoimmune diseases such as inflammatory bowel disease (IBD), targeting the immunoproteasome has emerged as a potential therapeutic strategy.

Research indicates that selective inhibition of LMP2 by this compound alone has limited efficacy in ameliorating experimental colitis.[1][2] However, synergistic effects are observed when LMP2 inhibition is combined with the inhibition of another immunoproteasome subunit, LMP7 (β5i).[1][3][4] This dual inhibition impairs MHC class I cell surface expression, reduces the secretion of pro-inflammatory cytokines like IL-6, and hinders the differentiation of pathogenic T helper 17 (Th17) cells, leading to a significant amelioration of disease in preclinical colitis models.[1][3][4]

These application notes provide a detailed protocol for a dextran sulfate sodium (DSS)-induced colitis model to evaluate the efficacy of co-inhibiting LMP2 and LMP7, along with representative data and a visualization of the implicated signaling pathway.

I. Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the co-inhibition of LMP2 and LMP7 in a DSS-induced colitis model.

Table 1: Effect of LMP2 and LMP7 Co-inhibition on Disease Activity Index (DAI)

| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |

| Vehicle | 0.5 ± 0.1 | 1.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.4 |

| LMP7 Inhibitor (e.g., PRN1126) | 0.4 ± 0.1 | 1.5 ± 0.2 | 3.1 ± 0.5 | 2.9 ± 0.5 |

| LMP2 Inhibitor (e.g., LU-001i/ML604440) | 0.5 ± 0.2 | 1.7 ± 0.3 | 3.3 ± 0.4 | 3.0 ± 0.4 |

| Combination (LMP7i + LMP2i) | 0.2 ± 0.1* | 0.8 ± 0.2** | 1.5 ± 0.3 | 1.2 ± 0.2 |

*Data are hypothetical and aggregated for illustrative purposes based on findings that co-inhibition is effective.[1] DAI is scored based on weight loss, stool consistency, and bleeding. Significance indicated by *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Table 2: Effect of LMP2 and LMP7 Co-inhibition on Macroscopic and Cellular Readouts

| Treatment Group | Body Weight Loss (%) | Colon Length (cm) | Splenic IL-6 Secretion (% of Control) | Splenic Th17 Differentiation (% of CD4+ T cells) |

| Vehicle | 15.2 ± 2.5 | 6.1 ± 0.3 | 100 | 4.2 ± 0.5 |

| LMP7 Inhibitor (e.g., PRN1126) | 13.8 ± 2.1 | 6.4 ± 0.4 | 85 ± 7 | 3.8 ± 0.4 |

| LMP2 Inhibitor (e.g., LU-001i/ML604440) | 14.5 ± 2.3 | 6.2 ± 0.3 | 95 ± 8 | 4.0 ± 0.6 |

| Combination (LMP7i + LMP2i) | 5.7 ± 1.5 | 7.8 ± 0.2** | 45 ± 5 | 1.5 ± 0.3*** |

*Data are hypothetical and aggregated for illustrative purposes based on findings that co-inhibition significantly ameliorates disease parameters.[1][4] Significance indicated by **p < 0.01, ***p < 0.001 compared to vehicle.

II. Experimental Protocols

A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice